

ST-2560: A Technical Overview of its Role in Nociception

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Compound of Interest

Compound Name: ST-2560

Cat. No.: B15589174

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Introduction

ST-2560 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a well-validated target for the treatment of pain, as it is preferentially expressed in peripheral neurons involved in pain signaling.[1][2] Developed by SiteOne Therapeutics, now part of Eli Lilly, **ST-2560** represents a promising non-opioid analgesic candidate. This document provides a technical guide on the core pharmacology of **ST-2560**, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

ST-2560 is a state-independent inhibitor of Nav1.7, meaning it does not preferentially bind to a specific conformation of the channel.[3][4] It is a derivative of saxitoxin and binds to the extracellular pore (site 1) of the sodium channel, sterically occluding the influx of sodium ions.[3][4] This mode of action prevents the generation and propagation of action potentials in nociceptive neurons, thereby inhibiting the transmission of pain signals.

Quantitative Data

The following tables summarize the available quantitative data for **ST-2560**.

Table 1: In Vitro Potency and Selectivity of **ST-2560**

Target	IC50 (nM)	Species	Assay	Reference
Nav1.7	39	Human	Whole-cell patch-clamp electrophysiology	[1][2]
Nav1.7	46	Monkey	Whole-cell patch-clamp electrophysiology	[4]
Nav1.7	1500	Mouse	Whole-cell patch-clamp electrophysiology	[4]
Other Nav Isoforms	>100,000	Human	Whole-cell patch-clamp electrophysiology	[4]
hERG	>100,000	Human	Not specified	[4]

Table 2: Preclinical Efficacy of **ST-2560** in Non-Human Primates (Cynomolgus Monkeys)

Pain Model	Stimulus	Dosing (s.c.)	Effect	Reference
Chemical Nociception	Capsaicin	0.1 - 0.3 mg/kg	Suppression of nocifensive reflexes	[1]
Mechanical Nociception	Pinprick	0.1 - 0.3 mg/kg	Suppression of nocifensive reflexes	[1][4]

Table 3: Cardiovascular Effects of **ST-2560** in Non-Human Primates (Cynomolgus Monkeys)

Parameter	Dosing (s.c.)	Effect	Reference
Systolic Blood Pressure	0.1 - 1.0 mg/kg	10 - 20 mmHg reduction	[1] [2]
Diastolic Blood Pressure	0.1 - 1.0 mg/kg	10 - 20 mmHg reduction	[1] [2]
Heart Rate	0.1 - 1.0 mg/kg	Studied, no significant change reported in abstract	[4]

Experimental Protocols

The following are summaries of the experimental protocols used to evaluate **ST-2560**, based on available information. For complete details, please refer to the primary publication by Mulcahy et al. (2024) in the British Journal of Pharmacology.

Whole-Cell Patch-Clamp Electrophysiology

- Objective: To determine the potency and selectivity of **ST-2560** on various sodium channel isoforms.
- General Method: Whole-cell patch-clamp recordings were performed on cells expressing human Nav1.x isoforms. The inhibitory concentration (IC₅₀) was determined by measuring the reduction in sodium current in the presence of increasing concentrations of **ST-2560**.

Non-Human Primate (NHP) Behavioral Models of Nociception

- Objective: To assess the in vivo efficacy of **ST-2560** in reducing pain-related behaviors.
- Animals: Cynomolgus monkeys.
- Chemical Nociception Model:
 - Stimulus: Intradermal injection of capsaicin.

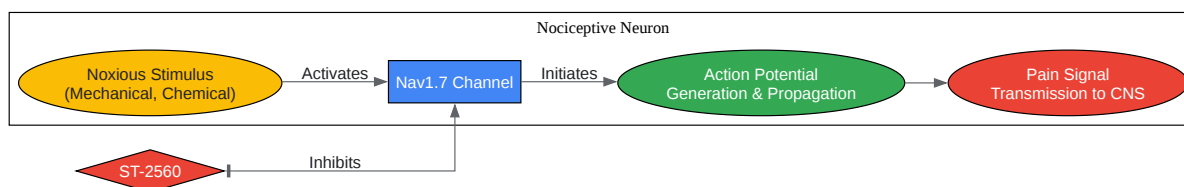
- Endpoint: Measurement of nocifensive behaviors (e.g., scratching, biting at the injection site).
- Procedure: Following subcutaneous administration of **ST-2560** or vehicle, capsaicin was injected, and the resulting behaviors were quantified.
- Mechanical Nociception Model:
 - Stimulus: Application of a mechanical stimulus (pinprick).
 - Endpoint: Measurement of nocifensive reflexes.
 - Procedure: **ST-2560** or vehicle was administered subcutaneously prior to the application of the mechanical stimulus, and the reflex response was recorded.

Cardiovascular Monitoring in Non-Human Primates

- Objective: To evaluate the cardiovascular safety profile of **ST-2560**.
- Animals: Freely-moving, telemetered cynomolgus monkeys.
- Method: Cardiovascular parameters (systolic and diastolic blood pressure, heart rate) were continuously monitored via telemetry following subcutaneous administration of vehicle or **ST-2560**.

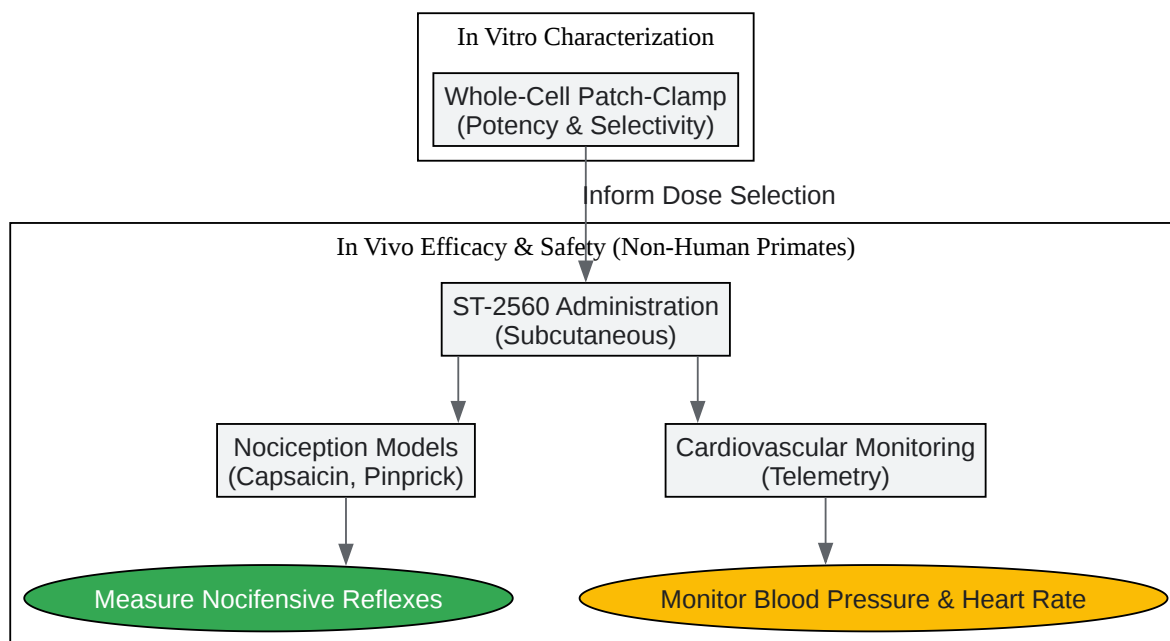
Visualizations

Signaling and Experimental Workflows



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Caption: Mechanism of action of **ST-2560** in inhibiting nociception.



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